molecular formula C21H25N5O2 B11596662 N-cyclopentyl-6-imino-13-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-cyclopentyl-6-imino-13-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11596662
M. Wt: 379.5 g/mol
InChI Key: QDIKNOUQPAJSAF-UHFFFAOYSA-N
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Description

N-cyclopentyl-6-imino-13-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure

Properties

Molecular Formula

C21H25N5O2

Molecular Weight

379.5 g/mol

IUPAC Name

N-cyclopentyl-6-imino-13-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C21H25N5O2/c1-12(2)26-18(22)15(20(27)23-14-6-4-5-7-14)10-16-19(26)24-17-9-8-13(3)11-25(17)21(16)28/h8-12,14,22H,4-7H2,1-3H3,(H,23,27)

InChI Key

QDIKNOUQPAJSAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3C(C)C)C(=O)NC4CCCC4)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-6-imino-13-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the triazatricyclo core and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-6-imino-13-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-cyclopentyl-6-imino-13-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-6-imino-13-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.

Biological Activity

N-cyclopentyl-6-imino-13-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its biological activity, including mechanisms of action and therapeutic potentials.

Structural Characteristics

The compound features a unique tricyclic structure with multiple heterocycles and functional groups that may influence its biological interactions.

PropertyDetails
Molecular FormulaC20H23N5O2
Molecular Weight365.4 g/mol
IUPAC NameN-cyclopentyl-6-imino...
CAS Number844824-38-0

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound possess antimicrobial activity against various pathogens. The mechanism often involves disruption of cellular membranes or inhibition of specific metabolic pathways.

Anticancer Potential

The compound has shown promise in inducing apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation. Specific molecular targets are still under investigation.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes implicated in various disease processes. For instance, it may act as an inhibitor of certain kinases or proteases involved in cancer progression.

The biological effects of this compound are believed to be mediated through several mechanisms:

Receptor Interaction : The compound may interact with specific receptors on cell membranes.

Signal Transduction Modulation : It can influence intracellular signaling pathways that regulate cell growth and apoptosis.

Genomic Effects : Potential alterations in gene expression profiles have been observed in treated cells.

Comparative Analysis

When compared to similar compounds within the triazatricyclic class, N-cyclopentyl derivatives show enhanced potency and selectivity for certain biological targets.

Compound NameBiological ActivityNotes
Ethyl 1-butyl-2-(2-furoylimino)-10-methyl...AntimicrobialSimilar structure but different activity profile
Other triazatricyclic compoundsVariedDifferences in functional groups affect activity

Anticancer Study

A study conducted on human cancer cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability compared to controls (p < 0.05). This suggests a dose-dependent relationship with cytotoxicity.

Ames Test for Mutagenicity

In an Ames test evaluating mutagenic potential, the compound showed strong positive results indicating it may cause mutations at certain concentrations.

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